Physical State and Melting Point: A Key Differentiator from Other Trimethoxy and Dimethoxy Analogs
The 2,3,4-substitution pattern confers a significantly lower melting point (29-31 °C) compared to the widely available 3,4,5-trimethoxy isomer (77-79 °C) [1]. It also differs substantially from the 3,4-dimethoxyphenylacetonitrile analog, which melts at 54-57 °C . This low melting point, near ambient temperature, has direct implications for ease of handling, purification by recrystallization, and potential formulation strategies.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 29-31 °C |
| Comparator Or Baseline | 3,4,5-Trimethoxyphenylacetonitrile (77-79 °C); 3,4-Dimethoxyphenylacetonitrile (54-57 °C) |
| Quantified Difference | 46-50 °C lower than 3,4,5-isomer; 23-28 °C lower than 3,4-dimethoxy analog |
| Conditions | Literature reported values, standard conditions. |
Why This Matters
This substantial melting point depression, driven by the specific methoxy substitution, is a critical procurement and process development consideration, impacting solvent selection for recrystallization and physical handling characteristics compared to its higher-melting analogs.
- [1] PubChem. 3,4,5-Trimethoxyphenylacetonitrile. National Center for Biotechnology Information. Accessed 2026. View Source
